molecular formula C15H17ClN2O2 B11000002 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

Cat. No.: B11000002
M. Wt: 292.76 g/mol
InChI Key: DFRRJQRUQDCHHX-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a tetrahydrocarbazole derivative featuring a 6-chloro substitution on the carbazole core and a 2-methoxyacetamide side chain. Carbazole derivatives are renowned for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

InChI

InChI=1S/C15H17ClN2O2/c1-20-8-14(19)17-13-4-2-3-10-11-7-9(16)5-6-12(11)18-15(10)13/h5-7,13,18H,2-4,8H2,1H3,(H,17,19)

InChI Key

DFRRJQRUQDCHHX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The key step involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID 6-Position Substituent Acetamide/Amide Group Modification Molecular Weight Key Biological Activity Source
Target: N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide Chloro 2-Methoxyacetamide Not specified Inferred antiviral/enzyme modulation -
GSK983 Chloro 2-Pyridinecarboxamide 326 Broad-spectrum antiviral (e.g., HPV)
EX-527 Chloro Carboxamide (no methoxy) ~283 (estimated) SirT1 inhibition
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide Methoxy 2-(2-Methylindol-3-yl)acetamide 387.48 Not specified (high logP: 4.31 suggests CNS penetration)
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Chloro Acetamide linked via phenyl carbonyl Not specified Patent claims for unspecified bioactivity
6-Chloro derivatives () Chloro, Fluoro, Methyl Varied (e.g., phenyl carbonyl, methyl groups) Variable Broad claims for therapeutic applications

Structural and Electronic Comparisons

  • Methoxy (): Electron-donating, increasing solubility but possibly reducing binding affinity compared to chloro analogs . Fluoro/Methyl (): Fluorine’s electronegativity and methyl’s steric effects may alter target selectivity .
  • Acetamide Modifications: 2-Methoxyacetamide (target): The methoxy group increases polarity and hydrogen-bond acceptor capacity compared to EX-527’s simpler carboxamide . Pyridinecarboxamide (GSK983): Introduces aromatic nitrogen, enabling π-π stacking or coordination with metal ions in enzymes .

Pharmacological and Physicochemical Properties

  • Antiviral Activity : GSK983 demonstrates broad-spectrum antiviral activity, attributed to its pyridinecarboxamide group’s ability to interfere with viral replication machinery. The target compound’s methoxyacetamide may offer similar efficacy with improved solubility .
  • Enzyme Inhibition : EX-527’s SirT1 inhibition highlights the carbazole core’s versatility. The target’s methoxy group could modulate selectivity for other sirtuin isoforms .
  • logP and Solubility : The indole derivative () has a high logP (4.31), favoring membrane permeability, while the target’s methoxy group may balance lipophilicity and aqueous solubility .

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with methoxyacetic acid under specific conditions. Detailed synthetic pathways have been documented in various studies.

Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the carbazole structure can enhance antimicrobial efficacy against various bacterial strains. The introduction of functional groups such as methoxy and acetamide has been linked to increased activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)Staphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cells by affecting the cell cycle and inducing apoptosis.

Case Study: Anticancer Effects

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Decreased cell viability : A reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's.

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